γ-Turn Induction vs. Random Coil: (2S,3S)-Cyclo-Met Imposes Defined Secondary Structure While Methionine Does Not
In the FMRFamide peptide backbone, replacement of methionine with (2S,3S)-2,3-methanomethionine transforms the peptide conformation from a random coil to a defined γ-turn. The parent FMRF-NH₂ peptide exhibited no anomalous chemical shifts, no shallow temperature coefficients for NH proton chemical shift variation with temperature (indicative of solvent-exposed, non-hydrogen-bonded NH groups), and no interresidue ROE cross-peaks beyond sequential backbone signals—all hallmarks of a flexible random coil. In contrast, F{(2S,3S)-cyclo-M}RF-NH₂ displayed NMR spectra with clear indications of a bias toward defined secondary structure, including interresidue ROE cross-peaks centered at the methanolog residue and unusual NH chemical shift temperature coefficients [1].
| Evidence Dimension | Conformational order (NMR-derived secondary structure bias) |
|---|---|
| Target Compound Data | F{(2S,3S)-cyclo-M}RF-NH₂: interresidue ROE cross-peaks present; anomalous NH temperature coefficients; defined γ-turn conformation observed in quenched molecular dynamics (QMD) simulations |
| Comparator Or Baseline | FMRF-NH₂ (Phe-Met-Arg-Phe-NH₂): no interresidue ROE cross-peaks beyond sequential backbone signals; no anomalous chemical shifts; random coil conformation |
| Quantified Difference | Qualitative transition from random coil to defined γ-turn secondary structure upon methionine→cyclo-Met substitution |
| Conditions | ¹H NMR spectroscopy in DMSO-d₆; quenched molecular dynamics (QMD) simulations with CHARMM force field parameters |
Why This Matters
Procurement of this specific stereoisomer is essential when the research objective is to lock a peptide into a discrete γ-turn conformation for structure-activity relationship (SAR) studies; L-methionine cannot achieve this, and alternative constrained analogs produce different secondary structure outcomes.
- [1] Burgess K, Ho KK, Pettitt BM. Conformational Effects of Substituting Methionine with (2S,3S)-2,3-Methanomethionine in Phe-Met-Arg-Phe-NH₂. J Am Chem Soc. 1995;117(1):54-65. View Source
